molecular formula C10H8O3S B2560679 4-Methoxy-1-benzothiophene-7-carboxylic acid CAS No. 1555966-29-4

4-Methoxy-1-benzothiophene-7-carboxylic acid

Cat. No.: B2560679
CAS No.: 1555966-29-4
M. Wt: 208.23
InChI Key: UYJLHWXQJRNOHH-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzothiophene-7-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a derivative of benzothiophene, featuring a methoxy group at the 4-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzothiophene-7-carboxylic acid typically involves the following steps:

    Formation of Benzothiophene Core: The initial step involves the formation of the benzothiophene core through a sulfurization reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.

Scientific Research Applications

4-Methoxy-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-benzothiophene-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1-benzothiophene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLHWXQJRNOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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